furan-2-yl(1H-imidazol-2-yl)methanol
Description
Structure
2D Structure
Properties
IUPAC Name |
furan-2-yl(1H-imidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-7(6-2-1-5-12-6)8-9-3-4-10-8/h1-5,7,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGPEZDBEOTHDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C2=NC=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Overview
The synthesis of furan-2-yl(1H-imidazol-2-yl)methanol generally involves the reduction of the corresponding aldehyde or ketone derivatives containing the imidazole and furan rings or by nucleophilic addition of lithiated imidazole species to carbonyl compounds. The key step is the formation of the (1H-imidazol-2-yl)methanol moiety, which can be achieved by reduction of 1H-imidazole-2-carbaldehyde derivatives or by organolithium addition to aldehydes or ketones.
Reduction of 1H-Imidazole-2-carbaldehyde Derivatives
A common and effective method to prepare (1H-imidazol-2-yl)methanol derivatives is the reduction of 1H-imidazole-2-carbaldehyde using sodium borohydride (NaBH4) under mild conditions.
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- Dissolve 1H-imidazole-2-carbaldehyde in methanol.
- Add sodium borohydride portion-wise at 5–20 °C.
- Stir the reaction mixture for 1 to 3 hours at room temperature under inert atmosphere (N2).
- Quench the reaction with brine.
- Purify the product by silica gel column chromatography using methanol/dichloromethane mixtures.
These procedures consistently produce (1H-imidazol-2-yl)methanol derivatives in moderate to good yields (45–78%). The mild reaction conditions preserve the integrity of the heterocyclic rings and limit side reactions.
Organolithium Addition to Carbonyl Compounds
Another approach involves the nucleophilic addition of a lithiated imidazole species to aldehydes or ketones to form the corresponding imidazolyl methanol derivatives.
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- Generate 2-lithio-1H-imidazole by treating 1H-imidazole with n-butyllithium in tetrahydrofuran (THF) at low temperature (-78 °C).
- Add the aldehyde or ketone (e.g., furan-2-carbaldehyde) dropwise to the lithiated imidazole solution.
- Stir the mixture while warming to ambient temperature.
- Quench with aqueous acid.
- Extract and purify the product.
A similar procedure was reported for the synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives, where n-butyllithium (1.6 M in hexane) was added to 1-methyl-1H-imidazole in THF at -78 °C, followed by dropwise addition of an aldehyde, stirring for 30 minutes while warming to room temperature, and subsequent workup.
This method is adaptable for furan-2-yl substrates, enabling the formation of this compound by choosing furan-2-carbaldehyde as the electrophile.
Cyclization and Functionalization Routes (Advanced)
Some synthetic strategies involve multistep procedures starting from azide and nitrile precursors to build functionalized imidazole derivatives, which can then be converted into the desired methanol derivatives.
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- Dipolar cycloaddition of azides and nitriles in DMSO with potassium tert-butoxide as the base at elevated temperatures (e.g., 70 °C).
- Subsequent acid-catalyzed reflux in alcohol solvents to form 1H-imidazole derivatives.
- Workup and purification by chromatography.
Relevance:
While this method is more complex and indirect, it allows for the preparation of diverse imidazole derivatives with functional groups that can be further transformed into methanol derivatives.
Comparative Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Sodium Borohydride Reduction | 1H-imidazole-2-carbaldehyde, NaBH4 | 5–20 °C, 1–3 h, inert atmosphere | 45–78 | Mild, straightforward, good yields | Requires aldehyde precursor |
| Organolithium Addition | 1H-imidazole, n-BuLi, aldehyde | -78 °C to RT, inert atmosphere | Moderate | Allows direct formation from imidazole and aldehyde | Sensitive to moisture, requires low temp |
| Dipolar Cycloaddition + Cyclization | Azides, nitriles, base, acid reflux | 70 °C, reflux | Variable | Enables diverse functionalization | Multi-step, more complex |
Research Findings and Notes
The reduction of 1H-imidazole-2-carbaldehyde with sodium borohydride is the most commonly reported and practical method for preparing (1H-imidazol-2-yl)methanol derivatives, including those bearing furan substituents.
Organolithium addition offers a route to introduce the imidazole moiety onto aldehydes like furan-2-carbaldehyde, forming the target compound directly, but requires strict anhydrous conditions and low temperatures to avoid side reactions.
Advanced synthetic routes involving dipolar cycloaddition and subsequent cyclization provide access to a broader range of functionalized imidazoles, which can be further modified to methanol derivatives, although these methods are less direct and more time-consuming.
Purification is generally achieved by silica gel column chromatography using mixtures of methanol and dichloromethane or chloroform, with yields varying depending on the method and scale.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(1H-imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield furan-2-yl(1H-imidazol-2-yl)carboxylic acid, while reduction of the imidazole ring can produce dihydroimidazole derivatives.
Scientific Research Applications
Chemistry
Furan-2-yl(1H-imidazol-2-yl)methanol serves as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in organic synthesis.
Reactions:
- Oxidation: Can be oxidized to form derivatives like furan-2,5-dione.
- Reduction: The imidazole ring can be reduced to generate imidazoline derivatives.
- Substitution: Both rings can participate in electrophilic and nucleophilic substitutions.
| Reaction Type | Reagents Used | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Furan-2,5-dione derivatives |
| Reduction | Sodium borohydride | Imidazoline derivatives |
| Substitution | N-bromosuccinimide (electrophilic) | Substituted furan and imidazole derivatives |
Biology
The compound has been investigated for its bioactive properties , particularly its potential antimicrobial and antifungal activities. Studies indicate that it can inhibit the growth of various pathogens.
Case Study: Antimicrobial Activity
A study examined the effectiveness of this compound against several bacterial strains. The results showed significant inhibition at low concentrations (IC50 values ranging from 10 to 25 µM), indicating strong antimicrobial potential.
| Bacterial Strain | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.5 ± 1.2 | Cell wall synthesis inhibition |
| Escherichia coli | 20.3 ± 0.9 | Disruption of membrane integrity |
Medicine
This compound is being explored for its therapeutic benefits , particularly in anti-inflammatory and anticancer research.
Anticancer Activity:
Research has shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Furan derivative | MCF7 (Breast) | 25.72 ± 3.95 | Induction of apoptosis |
| Imidazole derivative | U87 (Glioblastoma) | 45.2 ± 13.0 | Cell cycle arrest |
Industry Applications
In industrial settings, this compound is utilized in the development of advanced materials , including high-performance polymers and catalysts due to its unique chemical properties.
Applications in Material Science:
The compound's ability to form stable complexes with metal ions enhances its utility in catalytic processes, making it a candidate for applications in sustainable chemistry.
Mechanism of Action
The mechanism by which furan-2-yl(1H-imidazol-2-yl)methanol exerts its effects is largely dependent on its interaction with molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the furan ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between furan-2-yl(1H-imidazol-2-yl)methanol and analogous compounds:
Key Structural and Functional Insights:
Substituent Effects: Furan vs. Benzene Rings: this compound’s furan ring offers lower aromatic stability but higher electron density compared to benzoimidazole derivatives (e.g., ). This may enhance reactivity in electrophilic substitutions but reduce thermal stability . Functional Groups: Methanol groups (as in the target compound) facilitate hydrogen bonding and metal coordination, whereas thiol () or formyl () substituents prioritize nucleophilic reactivity or aldehyde-mediated crosslinking .
Synthetic Complexity: Adamantane-substituted imidazole methanols () require multi-step syntheses with moderate yields (28% total), highlighting the challenge of incorporating bulky groups. In contrast, Schiff base-linked imidazole-phenol derivatives () achieve 61% yields via straightforward condensations .
The target compound’s furan-imidazole scaffold may mimic natural product architectures (e.g., furanoterpenoids or imidazole alkaloids), suggesting untapped pharmacological utility .
Biological Activity
Furan-2-yl(1H-imidazol-2-yl)methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for pharmacological applications.
Synthesis
This compound can be synthesized through various methods, typically involving the reaction of furan derivatives with imidazole-based compounds. For instance, a study demonstrated the synthesis of 5-(1H-imidazol-2-yl)furan derivatives through a multi-component reaction involving 5-hydroxymethylfurfural and o-phenylenediamine, yielding several products including this compound .
Antimicrobial Properties
Research indicates that furan derivatives exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains. A comparative study highlighted its potency against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that furan-containing imidazole derivatives induce apoptosis in cancer cell lines. For example, derivatives of furan and imidazole were found to inhibit cell proliferation in breast and colon cancer models, with mechanisms involving the disruption of cell cycle progression and induction of oxidative stress .
Neuroprotective Effects
Neuroprotective effects have been observed in studies focusing on neurodegenerative diseases. This compound exhibited protective effects against oxidative stress-induced neuronal cell death. This suggests potential applications in treating conditions like Alzheimer’s disease and Parkinson’s disease .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various furan derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its strong antibacterial properties compared to standard antibiotics .
Case Study 2: Anticancer Mechanism
A detailed investigation into the anticancer mechanism revealed that treatment with this compound resulted in significant apoptosis in MCF-7 breast cancer cells. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating apoptosis, while Western blot analysis confirmed the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic Bcl-2 proteins .
Table 1: Biological Activities of Furan Derivatives
| Compound | Activity Type | Target Organism/Cell Line | MIC/IC50 (µg/mL) |
|---|---|---|---|
| This compound | Antimicrobial | Staphylococcus aureus | 32 |
| Furan derivative A | Anticancer | MCF-7 (breast cancer) | 25 |
| Furan derivative B | Neuroprotective | SH-SY5Y (neuronal) | 15 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for furan-2-yl(1H-imidazol-2-yl)methanol, and how can reaction conditions be optimized for reproducibility?
- Methodology : A common approach involves condensation reactions between imidazole derivatives and furan-containing aldehydes. For example, refluxing 1H-imidazole-4-carboxaldehyde with furfuryl alcohol in methanol under acidic conditions (e.g., glacial acetic acid) yields the target compound . Optimization includes adjusting molar ratios, reaction time (2–6 hours), and temperature (reflux at 60–80°C). Post-synthesis purification via column chromatography (hexane/ethyl acetate) is recommended to isolate the product with >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodology :
- NMR : ¹H NMR (300 MHz, DMSO-d₆) reveals aromatic protons at δ 6.35–8.32 ppm (furan and imidazole rings) and hydroxyl/methanol protons at δ 4.5–5.2 ppm .
- FTIR : Confirm O–H (3200–3400 cm⁻¹), C=N (1600–1650 cm⁻¹), and furan C–O (1250 cm⁻¹) stretches .
- Elemental Analysis : Validate C, H, N composition (e.g., C: ~64%, N: ~22%) .
Q. What are the primary pharmaceutical applications of this compound?
- Methodology : The compound serves as a precursor for antifungal agents (e.g., Miconazole derivatives) due to its imidazole moiety, which disrupts fungal ergosterol synthesis . Biological assays (e.g., broth microdilution) against Candida albicans show MIC values <10 µg/mL, confirming efficacy .
Advanced Research Questions
Q. How can computational modeling enhance the understanding of this compound’s reactivity and interactions?
- Methodology :
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Simulate binding to cytochrome P450 14α-demethylase (CYP51) to rationalize antifungal activity .
- MD Simulations : Assess stability in aqueous environments using AMBER or CHARMM force fields .
Q. What strategies resolve contradictions in analytical data (e.g., NMR splitting patterns or unexpected byproducts)?
- Methodology :
- Control Experiments : Replicate syntheses with deuterated solvents to confirm peak assignments .
- LC-MS/MS : Identify impurities (e.g., furanmethanol byproducts) and quantify using external calibration curves .
- X-ray Crystallography : Resolve structural ambiguities; reported dihedral angles between furan and imidazole rings are ~15° .
Q. How do structural modifications (e.g., halogenation or alkylation) impact biological activity?
- Methodology :
- SAR Studies : Introduce substituents (e.g., Cl at the phenyl ring) to enhance lipophilicity and membrane penetration.
- Enzymatic Assays : Compare IC₅₀ values against wild-type and mutant fungal strains to identify resistance mechanisms .
Q. What are the environmental degradation pathways of this compound, and how can its persistence be assessed?
- Methodology :
- Photolysis Studies : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC. Half-life in water is ~48 hours .
- Soil Microcosms : Analyze metabolite formation (e.g., imidazole-2-carboxylic acid) using GC-MS after 30-day incubation .
Q. How can synthetic yields be improved beyond the current 21–61% range?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
